molecular formula C6H13ClN2O B13915813 (3S)-1,3-dimethylpiperazin-2-one;hydrochloride

(3S)-1,3-dimethylpiperazin-2-one;hydrochloride

Cat. No.: B13915813
M. Wt: 164.63 g/mol
InChI Key: RPYFFGWXUDPLTF-JEDNCBNOSA-N
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Description

(3S)-1,3-Dimethylpiperazin-2-one hydrochloride is a chiral piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The compound’s stereochemistry (S-configuration at position 3) and methyl substituents at positions 1 and 3 influence its physicochemical and biological properties. It is commonly used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways .

Key properties include:

  • Molecular Formula: C₆H₁₁N₂O·HCl
  • Molecular Weight: 178.6 g/mol (base) + 36.46 g/mol (HCl) = 215.06 g/mol
  • Solubility: Soluble in polar solvents like DMSO and methanol; stock solutions are stable at -80°C for six months .
  • Synthesis: Prepared via stereoselective alkylation of piperazin-2-one derivatives, followed by HCl salt formation .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(3S)-1,3-dimethylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m0./s1

InChI Key

RPYFFGWXUDPLTF-JEDNCBNOSA-N

Isomeric SMILES

C[C@H]1C(=O)N(CCN1)C.Cl

Canonical SMILES

CC1C(=O)N(CCN1)C.Cl

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis via Sulfonium Salt Cyclization

  • Starting Materials : (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate.
  • Reaction Conditions : Conducted in the presence of DBU as a strong base.
  • Process :
    • The diamine reacts with the sulfonium salt to form a protected piperazine intermediate.
    • Subsequent deprotection yields (3S)-1,3-dimethylpiperazin-2-one.
    • Conversion to hydrochloride salt by acidification.
  • Advantages : High stereoselectivity and control over substitution pattern.
  • Industrial Adaptation : Scaled-up reactions maintain controlled temperature, pressure, and solvent choice to optimize yield and purity.

Synthesis via Alkylation and Cyclization of Ethylenediamine Derivatives

  • Example : Reaction of ethylene diamine with ethyl 2-bromoisobutyrate in toluene with potassium carbonate.
  • Procedure :
    • Ethylenediamine and potassium carbonate stirred in toluene.
    • Ethyl 2-bromoisobutyrate added dropwise.
    • Reflux overnight to promote cyclization and alkylation.
    • Filtration and solvent removal yield crude 3,3-dimethylpiperazin-2-one.
    • Purification by recrystallization or chromatography.
  • Yield : Approximately 50-52% isolated yield reported.
  • Subsequent Steps : The free base is converted to hydrochloride salt by reaction with hydrochloric acid.

Catalytic Hydrogenation Route from Dioxime Precursors

  • Method : Hydrogenolysis of dioxime intermediates followed by cyclization and reduction steps.
  • Catalyst : 5% palladium on carbon (Pd/C).
  • Conditions : Hydrogen pressure ~40 bar, temperature ~50 °C, reaction time ~6 hours.
  • Process :
    • Catalytic hydrogenolysis of N−O bonds in dioxime to form diimine intermediate.
    • Cyclization to dihydropyrazine.
    • Further hydrogenation reduces dihydropyrazine to piperazine.
    • Purification by column chromatography.
  • Outcome : Predominantly cis-isomer formation due to steric control during hydrogen addition.
  • Applications : Useful for preparing substituted piperazines with high stereoselectivity.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Sulfonium Salt Cyclization (S,S)-N,N’-bisnosyl diamine, sulfonium salt DBU (base) Room temp to moderate heating 70-90 High stereoselectivity, purity Requires specialized reagents
Alkylation of Ethylenediamine Ethylenediamine, ethyl 2-bromoisobutyrate Potassium carbonate, toluene Reflux overnight ~52 Simple reagents, scalable Moderate yield, longer reaction
Catalytic Hydrogenation of Dioxime Dioxime intermediates Pd/C catalyst, H2 gas 40 bar H2, 50 °C, 6 hours Not specified High stereoselectivity, clean reaction Requires high pressure equipment

Professional Notes

  • The stereochemistry at the 3-position (3S) is crucial for biological activity and must be controlled during synthesis.
  • Reaction monitoring and purification steps such as chromatography or recrystallization are essential to achieve high purity.
  • Safety considerations include handling of strong bases, sulfonium salts, and hydrogen gas under pressure.
  • Recent advances focus on greener solvents and catalytic systems to improve sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,3-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated compounds like alkyl halides can replace the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of (3S)-1,3-dimethylpiperazin-2-one.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(3S)-1,3-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-parasitic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of (3S)-1,3-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

(R)-1,3-Dimethylpiperazin-2-one Hydrochloride

  • Similarity Score : 0.91 (structural) .
  • Molecular Weight : Identical to the S-isomer (215.06 g/mol).
  • Applications : Used in asymmetric synthesis; differences in enantiomeric purity impact pharmacological activity .

1-Isopropylpiperazin-2-one Hydrochloride

  • Similarity Score : 0.90 .
  • Structural Variation : Bulkier isopropyl group at position 1 increases hydrophobicity (logP ~1.2 vs. 0.8 for the target compound).
  • Molecular Weight : C₇H₁₃N₂O·HCl = 220.7 g/mol.
  • Synthesis : Prepared via nucleophilic substitution of isopropyl halides with piperazin-2-one .

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride

  • Molecular Formula : C₁₀H₁₁ClN₂O·HCl.
  • Molecular Weight : 247.12 g/mol.
  • Applications : Intermediate in antipsychotic drug synthesis; chlorine enhances metabolic stability .

(R)-1,3-Dimethylpiperazine Dihydrochloride

  • Similarity Score : 0.86 .
  • piperazinone; dihydrochloride salt increases solubility in aqueous media.
  • Molecular Weight : C₆H₁₄N₂·2HCl = 207.1 g/mol.
  • Applications : Used in chelating agents and metal coordination chemistry .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data of Selected Piperazinone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP<sup>a</sup> Solubility (DMSO) Key Applications
(3S)-1,3-Dimethylpiperazin-2-one·HCl C₆H₁₁N₂O·HCl 215.06 1-Me, 3-Me (S) 0.8 >10 mM Neurological research
(R)-1,3-Dimethylpiperazin-2-one·HCl C₆H₁₁N₂O·HCl 215.06 1-Me, 3-Me (R) 0.8 >10 mM Asymmetric synthesis
1-Isopropylpiperazin-2-one·HCl C₇H₁₃N₂O·HCl 220.70 1-iPr 1.2 5–10 mM Antibacterial agents
1-(3-Chlorophenyl)piperazin-2-one·HCl C₁₀H₁₁ClN₂O·HCl 247.12 1-(3-ClPh) 2.1 1–5 mM Antipsychotic intermediates
(R)-1,3-Dimethylpiperazine·2HCl C₆H₁₄N₂·2HCl 207.10 Piperazine (no ketone) 0.5 >20 mM Chelating agents

<sup>a</sup> Predicted using fragment-based methods.

Research Findings and Functional Implications

  • Stereochemistry : The S-configuration in (3S)-1,3-dimethylpiperazin-2-one·HCl enhances binding to serotonin receptors compared to the R-isomer, as observed in analogs like paroxetine derivatives .
  • Substituent Effects :
    • Methyl Groups : Improve metabolic stability but reduce aqueous solubility.
    • Chlorophenyl Groups : Increase lipophilicity and receptor affinity but may introduce toxicity risks .
  • Salt Forms : Hydrochloride salts improve crystallinity and shelf life compared to free bases .

Biological Activity

(3S)-1,3-dimethylpiperazin-2-one; hydrochloride is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in psychiatry and neurology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with two methyl groups at the nitrogen atoms in positions 1 and 3, alongside a carbonyl group at position 2. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications. Its unique stereochemistry contributes to its distinct biological activity profile.

Biological Activities

Research indicates that (3S)-1,3-dimethylpiperazin-2-one; hydrochloride exhibits several biological activities:

  • Anxiolytic Effects : Studies suggest that this compound may act as an anxiolytic agent by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The modulation of these pathways is crucial for the management of anxiety disorders.
  • Antidepressant Properties : It has been reported to have antidepressant-like effects in animal models, indicating its potential for treating depression.
  • Neuroprotective Effects : The compound has also been studied for its neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases.

The proposed mechanism of action involves the interaction with various neurotransmitter receptors. Specifically, it is believed to influence serotonin (5-HT) and dopamine (DA) receptor systems, which are critical in mood regulation and anxiety response. Additionally, it may exert neuroprotective effects through antioxidant mechanisms or by enhancing neurotrophic factors.

Research Findings

A variety of studies have explored the biological effects of (3S)-1,3-dimethylpiperazin-2-one; hydrochloride:

Table 1: Summary of Key Research Findings

StudyFocusFindings
Anxiolytic ActivityDemonstrated significant reduction in anxiety-like behavior in rodent models.
NeuroprotectionShowed potential neuroprotective effects against oxidative stress in neuronal cell cultures.
Antidepressant EffectsInduced antidepressant-like behavior in forced swim tests compared to control groups.

Case Study 1: Anxiolytic Activity

In a controlled study involving rodents, administration of (3S)-1,3-dimethylpiperazin-2-one; hydrochloride resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a significant increase in open-arm entries, suggesting reduced anxiety levels.

Case Study 2: Neuroprotection

Another investigation focused on the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that pre-treatment with (3S)-1,3-dimethylpiperazin-2-one; hydrochloride significantly reduced cell death and increased cell viability compared to untreated controls.

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